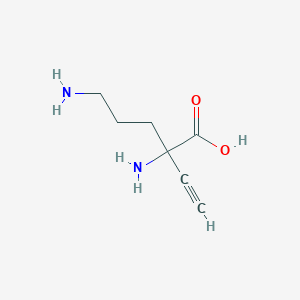
alpha-Ethynyl-alpha,delta-diaminovaleric acid
Cat. No. B8443138
M. Wt: 156.18 g/mol
InChI Key: JWWZUFCRQMJENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04336054
Procedure details


11.8 g (0.048 M) of N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate in 20 ml of tetrahydrofuran is added to lithium diisopropylamide, prepared from 4.9 g (6.78 ml, 0.048 M) of diisopropylamide in 60 ml of tetrahydrofuran and 23.6 ml of a 2.05 M solution of n-butyllithium at -70° C. after which 9.5 g (0.042 M) of N-(3-bromopropyl)benzylimine is added, and the mixture is stirred at -70° C. for 51/2 hours. To the reaction mixture is added 23.6 ml of a 2.05 M solution of n-butyllithium followed by the addition of 4.5 g (3.67 ml, 0.048 M) of methyl chloroformate. After 30 minutes at -78° C. the mixture is treated with brine, and the reaction product is isolated by ether extraction. The ether extract is evaporated and 300 ml of 3 N HCl is added to the resulting residue and the mixture is refluxed for 7 hours. On cooling the mixture is washed well with methylene chloride, made alkaline and washed again. The aqueous solution is acidified and concentrated to dryness. The residue is triturated with ethanol, filtered and the ethanol evaporated. The residue is dissolved in water, the pH adjusted to 6, and the solution is applied to a column of Amberlite 120 H+, eluting with 1 M NH4OH which affords, upon recrystallization from ethanol-water, α-ethynyl-α,δ-diaminovaleric acid, M.P. 168-169 (dec.).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Name
N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate
Quantity
11.8 g
Type
reactant
Reaction Step Three



Name
diisopropylamide
Quantity
6.78 mL
Type
reactant
Reaction Step Four

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
N-(3-bromopropyl)benzylimine
Quantity
9.5 g
Type
reactant
Reaction Step Four


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)C#CC[N:6]=[C:7]([C:9]1C=[CH:13][CH:12]=[CH:11][CH:10]=1)[O-].C([N-:20]C(C)C)(C)C.[Li+].C([N-]C(C)C)(C)C.C([Li])CCC.Cl[C:38]([O:40]C)=[O:39]>O1CCCC1.[Cl-].[Na+].O.CCOCC>[C:12]([C:11]([NH2:20])([CH2:10][CH2:9][CH2:7][NH2:6])[C:38]([OH:40])=[O:39])#[CH:13] |f:1.2,7.8.9|
|
Inputs


Step One
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
N-(3-trimethylsilylprop-2-ynyl)benzenecarboximidate
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C#CCN=C([O-])C1=CC=CC=C1)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
diisopropylamide
|
|
Quantity
|
6.78 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
N-(3-bromopropyl)benzylimine
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Six
|
Name
|
|
|
Quantity
|
3.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at -70° C. for 51/2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
300 ml of 3 N HCl is added to the resulting residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 7 hours
|
|
Duration
|
7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling the mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed well with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed again
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated with ethanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in water
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1 M NH4OH which
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C(C(=O)O)(CCCN)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
